molecular formula C23H26N2O4S2 B2577020 Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 895266-80-5

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2577020
CAS No.: 895266-80-5
M. Wt: 458.59
InChI Key: RKTLUBPSBWAAKJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothiophene derivatives featuring a piperazine-sulfonyl moiety. Its core structure includes a benzothiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfonylated piperazine ring. The piperazine ring is further substituted with a 2,5-dimethylphenyl group, distinguishing it from analogs with varying substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-15-16(2)9-10-17(19)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTLUBPSBWAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including its mechanisms of action, efficacy in various models, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H26N2O4S2
  • Molecular Weight : 454.59 g/mol

The presence of the benzothiophene moiety is significant as it contributes to various biological activities, including anticancer and neuroprotective effects.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Antitumor Activity :
    • The compound has shown potential in inducing apoptosis in cancer cells. For instance, studies have demonstrated that it can inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM, indicating moderate to strong antitumor activity .
    • In vivo studies have reported a significant reduction in tumor mass when administered alongside established chemotherapeutics like 5-FU, suggesting synergistic effects .
  • Neuropharmacological Effects :
    • Similar compounds have been studied for their neuroprotective properties, particularly as serotonin receptor modulators. The piperazine ring contributes to binding affinity at various neurotransmitter receptors .

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in several studies:

StudyCell LineIC50 (μM)Mechanism
MCF-723.2Apoptosis induction
SEC-bearing miceN/ATumor mass reduction
Various tumor models49.9Cell cycle arrest

Neuropharmacological Activity

Research on related compounds suggests potential neuroprotective effects:

  • Serotonin Receptor Modulation : Compounds with similar structures have been identified as serotonin antagonists which may contribute to their neuroprotective effects .

Case Studies and Research Findings

Case Study 1: Apoptosis Induction in MCF-7 Cells
A study demonstrated that treatment with the compound resulted in a significant increase in early and late apoptosis markers when compared to untreated controls. The percentage of cells undergoing early apoptosis increased by 2.3 times while late apoptosis increased by 6.6 times .

Case Study 2: In Vivo Tumor Growth Inhibition
In a murine model, the compound was administered over seven doses starting from day seven post-tumor inoculation. Results indicated a decrease in solid tumor weight by approximately 54% compared to controls treated with standard chemotherapy agents .

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the substituents on the phenyl ring attached to the piperazine moiety. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (Target) 2,5-dimethyl C23H26N2O4S2 ~458.59 (inferred) Ortho/meta-methyl groups; balanced hydrophobicity and steric bulk.
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 2,3-dimethyl C23H26N2O4S2 458.59 Vicinal methyl groups; increased steric hindrance near the piperazine core.
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 2,4-dimethyl C23H26N2O4S2 458.59 Para-methyl group; potential for enhanced π-stacking interactions.
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 3-methoxy C22H24N2O5S2 476.56 Methoxy group introduces polarity; may improve solubility but reduce logP.
Key Observations:
  • Polarity : The methoxy-substituted analog has higher oxygen content, likely increasing aqueous solubility but reducing membrane permeability compared to methyl-substituted derivatives.
  • Steric Effects : Vicinal methyl groups in the 2,3-dimethyl analog may hinder rotational freedom of the piperazine ring, altering conformational dynamics.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, substituent trends from related piperazine derivatives suggest:

  • Methyl Groups : Electron-donating methyl substituents (target, ) may enhance lipophilicity, favoring blood-brain barrier penetration.
  • Steric vs. Electronic Effects : Para-substituted methyl groups (2,4-dimethyl ) may optimize interactions with hydrophobic receptor pockets, whereas ortho/meta substitutions (target, ) might prioritize steric compatibility.

Q & A

Q. What are the key considerations for synthesizing Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?

The synthesis involves multi-step reactions, including sulfonylation of the piperazine moiety and coupling with the benzothiophene core. Critical parameters include:

  • Temperature control : Exothermic reactions during sulfonylation require gradual reagent addition to prevent side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) optimize yields for piperazine sulfonamide formation .
  • Purification : Column chromatography or recrystallization is essential to isolate the final compound with ≥95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Standard characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of sulfonylation and piperazine substitution patterns .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) assesses purity and stability .

Q. How can researchers screen this compound for preliminary biological activity?

Initial screening should focus on:

  • In vitro assays : Target-specific binding (e.g., receptor affinity via radioligand displacement) or enzyme inhibition (IC50_{50} determination) .
  • Cytotoxicity profiling : Use HEK or HepG2 cells to evaluate cell viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be resolved?

Discrepancies may arise from:

  • Substituent effects : Compare analogs with varying aryl groups (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl) to assess steric/electronic impacts on target binding .
  • Assay conditions : Standardize buffer pH (e.g., sodium acetate pH 4.6) and incubation times to minimize variability .
  • Metabolic stability : Evaluate liver microsome stability to identify degradation pathways affecting activity .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Key approaches include:

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility without compromising target affinity .
  • Prodrug design : Ethyl ester hydrolysis to carboxylic acid derivatives may enhance bioavailability .
  • Metabolic blocking : Fluorine substitution at meta/para positions reduces oxidative metabolism .

Q. How can researchers validate target engagement in complex biological systems?

Advanced methods include:

  • Photoaffinity labeling : Incorporate a photoactive group (e.g., diazirine) to crosslink the compound with its target protein .
  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon compound binding in live cells .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma .
  • Low sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances detection limits (LOQ < 1 ng/mL) .

Q. How can structural instability during storage be mitigated?

Stability is influenced by:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture sensitivity : Lyophilize the compound and store under inert gas (e.g., argon) .

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